molecular formula C7H8N2O2 B3347444 Isonicotinamide, N-(hydroxymethyl)- CAS No. 13538-44-8

Isonicotinamide, N-(hydroxymethyl)-

Cat. No.: B3347444
CAS No.: 13538-44-8
M. Wt: 152.15 g/mol
InChI Key: RXYWJVBHDBOSNT-UHFFFAOYSA-N
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Description

Isonicotinamide, N-(hydroxymethyl)- is a derivative of isonicotinamide, which is the amide form of isonicotinic acid. This compound is known for its significant roles and application prospects in pharmaceutical, medical, and materials sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isonicotinamide, N-(hydroxymethyl)- can be synthesized through various methods. One common approach involves the reaction of isonicotinamide with formaldehyde under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous or alcoholic medium .

Industrial Production Methods

Industrial production of isonicotinamide, N-(hydroxymethyl)- often involves the use of nitrile hydratase enzymes. For instance, a thermophilic nitrile hydratase from Carbonactinospora thermoautotrophicus has been used to produce isonicotinamide with high efficiency. This method involves culturing a recombinant strain of E. coli in a fermenter, resulting in high yields of the compound .

Chemical Reactions Analysis

Types of Reactions

Isonicotinamide, N-(hydroxymethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isonicotinic acid derivatives, while substitution reactions can produce a variety of functionalized isonicotinamide compounds .

Scientific Research Applications

Isonicotinamide, N-(hydroxymethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of isonicotinamide, N-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, making it a potential antimicrobial agent. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isonicotinamide, N-(hydroxymethyl)- is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group allows for additional chemical modifications and interactions, making the compound versatile for various applications .

Properties

IUPAC Name

N-(hydroxymethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-5-9-7(11)6-1-3-8-4-2-6/h1-4,10H,5H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYWJVBHDBOSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20159327
Record name Isonicotinamide, N-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13538-44-8
Record name N-(Hydroxymethyl)isonicotinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013538448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC120640
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120640
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isonicotinamide, N-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(HYDROXYMETHYL)ISONICOTINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV15BV5BQ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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